Glufanide Disodium: Phase III Clinical Development in HIV/AIDS and Kaposi Sarcoma as Distinguishing Feature
Glufanide disodium (IM-862) is distinguished by its Phase III clinical evaluation history in HIV-associated conditions, a development milestone not achieved by the related dipeptide Golotimod (SCV-07, γ-D-glutamyl-L-tryptophan) in these specific indications [1]. While Golotimod has advanced to Phase II in tuberculosis and oral mucositis, it lacks the Phase III validation in AIDS and Kaposi sarcoma that characterizes Glufanide disodium's clinical portfolio [2]. Notably, the Phase III trial evaluating IM-862 in AIDS-associated Kaposi sarcoma demonstrated a potent sustained effect of highly active antiretroviral therapy but found IM-862 itself ineffective for this endpoint, providing specific efficacy data absent from comparator development programs [3].
| Evidence Dimension | Maximum clinical development phase by indication |
|---|---|
| Target Compound Data | Phase 3 (AIDS, Kaposi sarcoma); Phase 2 (platinum-resistant peritoneal cancer, ovarian cancer) |
| Comparator Or Baseline | Golotimod (SCV-07): Phase 2 (tuberculosis), Phase 2b (oral mucositis prevention) |
| Quantified Difference | Phase 3 achievement in distinct indication (HIV-associated conditions) vs. comparator's Phase 2 maximum in infectious/inflammatory indications |
| Conditions | Clinical trial registry and published trial outcome analysis |
Why This Matters
For procurement in HIV-associated research or studies requiring compound with documented Phase III safety database, Glufanide disodium provides clinical validation absent from comparator compounds.
- [1] 智慧芽新药情报库. Oglufanide disodium. Clinical development status: Phase 3 in AIDS and Kaposi sarcoma (USA, Australia, Belgium, Canada, 2001); Phase 2 in platinum-resistant primary peritoneal cancer and ovarian cancer. View Source
- [2] 智慧芽新药情报库. Golotimod (SCV-07). Clinical development summary. View Source
- [3] Noy A, Scadden DT, Lee J, et al. Angiogenesis inhibitor IM862 is ineffective against AIDS-Kaposi's sarcoma in a phase III trial, but demonstrates sustained, potent effect of highly active antiretroviral therapy: from the AIDS Malignancy Consortium and IM862 Study Team. J Clin Oncol. 2005;23(5):990-998. View Source
